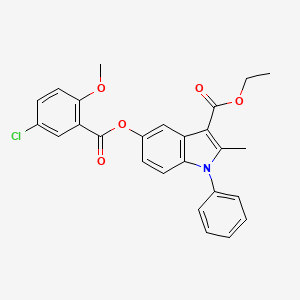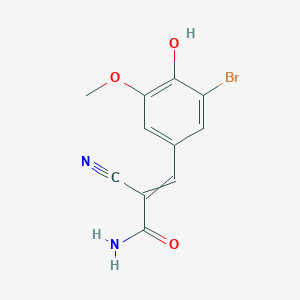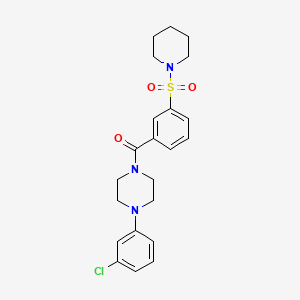
2-(2-acetamidothiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-acetamidothiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide is a chemical compound that has been recently developed for scientific research applications. This compound has gained significant attention due to its potential therapeutic properties and its ability to interact with specific biological targets.
Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to 2-(2-acetamidothiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide have been synthesized and evaluated for their antimicrobial properties. For instance, novel imines and thiazolidinones derived from similar structural frameworks demonstrate significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Fuloria et al., 2009).
Antitumor Activity
The synthesis of derivatives containing 5-fluorouracil, a compound structurally akin to the one , has shown antitumor effects in vitro. These findings indicate a promising direction for the development of new antitumor agents, leveraging the chemical backbone of acetamide derivatives for therapeutic applications (Lan Yun-jun, 2011).
DNA Binding Interactions
Research on compounds with a similar structural motif has revealed their capacity to interact with DNA, exhibiting potential as antitumor agents. The DNA binding interactions have been both theoretically and experimentally explored, showing that these compounds can bind through intercalation and groove binding. This dual binding mode suggests a potential application in designing antitumor agents targeting DNA interactions (Iqbal et al., 2019).
Antioxidant Activity
Coordination complexes constructed from related chemical structures have demonstrated significant antioxidant activity. The study of these complexes offers insights into the design and synthesis of novel antioxidants, potentially applicable in various therapeutic contexts to mitigate oxidative stress (Chkirate et al., 2019).
properties
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c1-10(20)18-15-19-12(9-23-15)8-14(21)17-6-7-22-13-4-2-11(16)3-5-13/h2-5,9H,6-8H2,1H3,(H,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPISIXNPDNSRPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-acetamidothiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxyphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2728091.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-difluorobenzamide](/img/structure/B2728093.png)
![N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide](/img/structure/B2728094.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(naphthalen-2-yl)propanamide](/img/structure/B2728097.png)


![1-ethyl-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2728101.png)




![2-(4-Fluorophenyl)sulfanyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2728110.png)